molecular formula C17H16N2O3S B3022523 4-Methoxy-3-{[(5-methoxy-1H-benzimidazol-2-yl)-thio]methyl}benzaldehyde CAS No. 1119450-10-0

4-Methoxy-3-{[(5-methoxy-1H-benzimidazol-2-yl)-thio]methyl}benzaldehyde

Cat. No.: B3022523
CAS No.: 1119450-10-0
M. Wt: 328.4 g/mol
InChI Key: YZJXMVKZYIBEMS-UHFFFAOYSA-N
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Description

4-Methoxy-3-{[(5-methoxy-1H-benzimidazol-2-yl)-thio]methyl}benzaldehyde is a complex organic compound that features a benzimidazole ring, a methoxy group, and a benzaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-3-{[(5-methoxy-1H-benzimidazol-2-yl)-thio]methyl}benzaldehyde typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of industrial-grade reagents and solvents, along with stringent quality control measures, is essential to achieve the desired specifications .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-3-{[(5-methoxy-1H-benzimidazol-2-yl)-thio]methyl}benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields a carboxylic acid, while reduction yields an alcohol. Substitution reactions can result in various derivatives depending on the nucleophile employed .

Scientific Research Applications

4-Methoxy-3-{[(5-methoxy-1H-benzimidazol-2-yl)-thio]methyl}benzaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methoxy-3-{[(5-methoxy-1H-benzimidazol-2-yl)-thio]methyl}benzaldehyde involves its interaction with specific molecular targets. The benzimidazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The methoxy and thio groups may enhance the compound’s binding affinity and specificity towards these targets. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxy-3-{[(5-methoxy-1H-benzimidazol-2-yl)-thio]methyl}benzaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both methoxy and thio groups attached to the benzimidazole ring differentiates it from other similar compounds, potentially leading to unique reactivity and applications .

Properties

IUPAC Name

4-methoxy-3-[(6-methoxy-1H-benzimidazol-2-yl)sulfanylmethyl]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S/c1-21-13-4-5-14-15(8-13)19-17(18-14)23-10-12-7-11(9-20)3-6-16(12)22-2/h3-9H,10H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZJXMVKZYIBEMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(N2)SCC3=C(C=CC(=C3)C=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901153207
Record name 4-Methoxy-3-[[(6-methoxy-1H-benzimidazol-2-yl)thio]methyl]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901153207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1119450-10-0
Record name 4-Methoxy-3-[[(6-methoxy-1H-benzimidazol-2-yl)thio]methyl]benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1119450-10-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methoxy-3-[[(6-methoxy-1H-benzimidazol-2-yl)thio]methyl]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901153207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Methoxy-3-{[(5-methoxy-1H-benzimidazol-2-yl)-thio]methyl}benzaldehyde
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4-Methoxy-3-{[(5-methoxy-1H-benzimidazol-2-yl)-thio]methyl}benzaldehyde
Reactant of Route 6
4-Methoxy-3-{[(5-methoxy-1H-benzimidazol-2-yl)-thio]methyl}benzaldehyde

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